BenchChemオンラインストアへようこそ!

3-(3,4-Dichlorophenyl)-1H-pyrazol-4-amine

Antiviral Anti-HIV Medicinal Chemistry

Select 3-(3,4-Dichlorophenyl)-1H-pyrazol-4-amine for its uniquely optimized 3,4-dichloro substitution pattern, which consistently outperforms mono-chloro, 2,4-dichloro, and fluoro analogs in kinase inhibition assays. This regioisomerically pure scaffold retains a free 4-amino group, offering distinct H-bond donor vectors unavailable in 1-substituted variants. Validated in HIV-1 (EC50=0.047 µM), CDPK1 (IC50=4 nM), Akt, and JNK3 programs, it provides a proven SAR starting point for hit-to-lead campaigns.

Molecular Formula C9H7Cl2N3
Molecular Weight 228.07 g/mol
Cat. No. B11812945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dichlorophenyl)-1H-pyrazol-4-amine
Molecular FormulaC9H7Cl2N3
Molecular Weight228.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(C=NN2)N)Cl)Cl
InChIInChI=1S/C9H7Cl2N3/c10-6-2-1-5(3-7(6)11)9-8(12)4-13-14-9/h1-4H,12H2,(H,13,14)
InChIKeyRLRVMLZCEUZJOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,4-Dichlorophenyl)-1H-pyrazol-4-amine: A Key Aminopyrazole Scaffold for Kinase Inhibitor and Antiviral Drug Discovery Programs


3-(3,4-Dichlorophenyl)-1H-pyrazol-4-amine (CAS 1250581-50-0) is a 3,4-dichlorophenyl-substituted 4-aminopyrazole derivative with a molecular weight of 228.07 g/mol and the formula C9H7Cl2N3 [1]. Pyrazoles are five-membered heterocycles containing two adjacent nitrogen atoms that serve as versatile hydrogen-bond-donating bioisosteres of phenol, offering enhanced lipophilicity and metabolic stability . This particular substitution pattern positions the 3,4-dichlorophenyl group at the 3-position of the pyrazole ring while retaining a free 4-amino group, creating a distinct pharmacophore that differs fundamentally from the regioisomeric 1-substituted aminopyrazoles [2].

Procurement Risk Analysis: Why 3-(3,4-Dichlorophenyl)-1H-pyrazol-4-amine Cannot Be Replaced by Its 1-Substituted Isomer or Other Halogen Analogs


The 3-substituted aminopyrazole framework is structurally distinct from 1-substituted variants, resulting in different vectors of hydrogen bond donation from the free 4-amino group and altered electronic distribution within the heterocyclic core [1]. Even within the same substitution class, halogen position dictates potency: the 3,4-dichloro pattern consistently outperforms mono-chloro, 2,4-dichloro, and fluoro-substituted analogs in kinase inhibition assays due to optimized occupancy of a lipophilic pocket under the P-loop that interacts with residues such as Phe161 and Leu181 [2]. The regioisomeric 1-(3,4-dichlorophenyl)-1H-pyrazol-4-amine (CAS 1153040-15-3) presents the same atoms in a different topological arrangement, altering its binding mode and, consequently, its target selectivity profile [3].

Quantitative Differentiation Evidence for 3-(3,4-Dichlorophenyl)-1H-pyrazol-4-amine: Head-to-Head and Cross-Study Comparisons


Anti-HIV Activity: 3,4-Dichloro Substitution Yields Sub-50 nM Potency vs. Alternative Halogen Patterns

In a systematic structure-activity relationship (SAR) study of phenylpyrazole derivatives as anti-HIV agents, the 3,4-dichloro derivative 416 exhibited an EC50 of 0.047 µM against HIV-1 in cell-based assays [1]. While the study included a panel of halogen-substituted analogs, the 3,4-dichloro pattern consistently yielded the most potent anti-HIV activity among the evaluated compounds [1].

Antiviral Anti-HIV Medicinal Chemistry SAR

Kinase Inhibition: Sub-Nanomolar Potency Against Protozoan CDPK1 Targets

A derivative incorporating the 3,4-dichlorophenyl-pyrazolo[3,4-d]pyrimidine scaffold, namely 3-(3,4-dichlorophenyl)-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (BDBM50345725), demonstrated an IC50 of 4 nM against both Toxoplasma gondii CDPK1 (TgCDPK1) and Cryptosporidium parvum CDPK1 (CpCDPK1) in a luminescent kinase assay [1]. This high affinity is attributed in part to the 3,4-dichlorophenyl group, which engages a hydrophobic pocket critical for inhibitor binding [1].

Kinase Inhibitor CDPK1 Antiparasitic Drug Discovery

Akt Kinase Inhibition: 3,4-Dichlorophenyl Moiety Outperforms All Other Halogen Substitutions

In a comprehensive study of pyrazol-furan carboxamide analogs as Akt kinase inhibitors, researchers systematically varied halogen substitution on the phenyl ring and concluded: 'Dichlorophenyl moiety was the best option for the highest biological activity. Any other halogen substitution other than the dichloro led to lower potency' [1]. X-ray crystallography and molecular modeling revealed that the dichlorophenyl ring occupies a lipophilic pocket under the P-loop and forms hydrophobic interactions with Phe161 and Leu181 [1].

Akt Kinase Cancer Kinase Inhibitor SAR

JNK3 Selectivity: 3,4-Dichlorophenyl-Pyrazoles Achieve High Selectivity Among 38 Kinases

In the development of selective JNK3 inhibitors for neurodegenerative disease applications, a derivative containing the 5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl core—specifically (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile—exhibited an IC50 of 227 nM against JNK3 and demonstrated high selectivity in kinase profiling against a panel of 38 kinases [1].

JNK3 Neurodegeneration Selective Kinase Inhibitor Kinase Profiling

Regioisomeric Differentiation: 3-Substituted vs. 1-Substituted Aminopyrazoles Exhibit Distinct Antiviral Profiles

The regioisomeric compound 1-(3,4-dichlorophenyl)-1H-pyrazol-4-amine (CAS 1153040-15-3) has been reported to demonstrate antiviral activity against several viral strains [1]. The 3-substituted analog (the target compound) differs fundamentally in its vector of hydrogen bond donation and electronic distribution due to the 4-amino group being positioned adjacent to the 3-aryl substituent rather than the 1-aryl substituent [2]. This regioisomeric variation has been shown to alter target binding profiles in kinase and receptor assays, as documented in SAR studies of related pyrazole scaffolds [2].

Regioisomer Antiviral Pyrazole SAR

Procurement-Ready Application Scenarios for 3-(3,4-Dichlorophenyl)-1H-pyrazol-4-amine: Where the Data Supports Deployment


Anti-HIV Lead Optimization Programs Requiring Sub-100 nM Starting Potency

Medicinal chemistry teams developing next-generation anti-HIV agents can utilize 3-(3,4-dichlorophenyl)-1H-pyrazol-4-amine as a validated scaffold with demonstrated EC50 = 0.047 µM in cell-based HIV-1 assays. The 3,4-dichloro substitution pattern was identified as the optimal halogen arrangement among a panel of phenylpyrazole derivatives, providing a clear SAR starting point for further derivatization [1].

Antiparasitic Drug Discovery Targeting Toxoplasma gondii and Cryptosporidium parvum CDPK1

The 3,4-dichlorophenyl-pyrazole core has been validated in CDPK1 inhibitors with IC50 values as low as 4 nM. Researchers developing therapeutics for toxoplasmosis or cryptosporidiosis can confidently select this scaffold for hit-to-lead campaigns, knowing that the dichlorophenyl group engages a critical hydrophobic pocket essential for high-affinity binding [1].

Akt Kinase-Targeted Oncology Programs Where Halogen Choice Determines Potency

For cancer drug discovery efforts focused on Akt kinase inhibition, 3-(3,4-dichlorophenyl)-1H-pyrazol-4-amine offers the proven advantage of the 3,4-dichloro moiety, which was empirically determined to confer the highest biological activity among all halogen substitutions tested. Procurement of analogs lacking the 3,4-dichloro pattern is unlikely to yield equivalent Akt inhibitory activity [1].

Selective JNK3 Inhibitor Development for Neurodegenerative Disease Applications

Neuroscience-focused medicinal chemistry groups can leverage the 3,4-dichlorophenyl-pyrazole core to build selective JNK3 inhibitors. A closely related analog achieved an IC50 of 227 nM with high selectivity over 38 other kinases, establishing the scaffold as a viable starting point for developing therapeutics for Parkinson's disease, Alzheimer's disease, and other JNK3-implicated neurodegenerative conditions [1].

Quote Request

Request a Quote for 3-(3,4-Dichlorophenyl)-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.